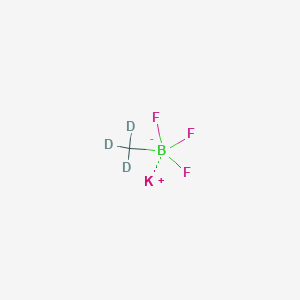

Potassium methyl-d3-trifluoroborate

Description

Significance of Organoboron Reagents in Modern Synthetic Methodologies

Organoboron compounds have become indispensable tools in modern organic synthesis due to their versatility and broad range of applications. nih.govacs.org They are characterized by a carbon-boron bond and are widely used as intermediates for creating new chemical bonds, especially carbon-carbon bonds. researchgate.net The development of organoboron chemistry has provided chemists with powerful methods for constructing complex molecules with high levels of control and efficiency. thieme.de

One of the most prominent applications of organoboron reagents is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.org This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. rsc.org The Suzuki-Miyaura coupling is favored in both academic and industrial settings for several reasons:

Mild Reaction Conditions: The reactions can often be carried out under gentle conditions, which helps to preserve sensitive functional groups within the molecules. rsc.orgjyu.fi

High Tolerance of Functional Groups: A wide variety of functional groups are compatible with the reaction conditions, reducing the need for protecting groups. rsc.org

Stability: Many organoboron reagents, particularly boronic acids and their derivatives, are stable to water and oxygen, making them easy to handle. jyu.fi

Low Toxicity: The boron-containing byproducts are generally non-toxic and can be easily removed from the reaction mixture. rsc.orgdigitellinc.com

Beyond cross-coupling, organoboranes are key intermediates in a multitude of other transformations, including hydroboration, which allows for the introduction of boron into a molecule across a carbon-carbon double or triple bond. acs.orgresearchgate.net The resulting organoborane can then be converted into various functional groups, such as alcohols, amines, and halides, with high stereospecificity. acs.org The continuous development of new organoboron reagents and catalytic systems continues to expand the toolkit of synthetic chemists, enabling the creation of novel molecules for applications in medicine, materials science, and more. thieme.dersc.org

Unique Contribution of Deuterated Trifluoroborate Reagents to Isotopic Labeling Studies

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes in complex mixtures. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose due to its relative abundance and the distinct mass change it introduces.

Deuterated trifluoroborate reagents, such as potassium methyl-d3-trifluoroborate, have become valuable tools in this context. They serve as a stable and efficient source for introducing a deuterated functional group, in this case, a trideuteromethyl (-CD3) group, into a target molecule. The trifluoroborate moiety provides the stability and reactivity needed for controlled incorporation, often via cross-coupling reactions.

The use of this compound offers several advantages in isotopic labeling studies:

Precise Labeling: It allows for the introduction of a specific number of deuterium atoms at a defined position in the molecule.

High Isotopic Purity: These reagents can be synthesized with very high levels of isotopic enrichment, minimizing the presence of the corresponding protio (-CH3) analogue.

Versatility in Application: The resulting deuterated molecules can be used in a variety of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to gain mechanistic insights or to serve as internal standards for quantification.

The data table below illustrates the kind of information that can be obtained from research utilizing deuterated reagents, such as reaction yields and the level of deuterium incorporation.

| Reaction Type | Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

| Suzuki-Miyaura Coupling | Aryl Bromide | Aryl-CD3 | 85 | >98 |

| Suzuki-Miyaura Coupling | Vinyl Iodide | Vinyl-CD3 | 78 | >98 |

Scope and Academic Focus of Research on this compound

Research involving this compound is primarily concentrated in areas where the precise introduction of a deuterated methyl group is essential for analytical purposes. The academic focus is less on the development of new reactions with this specific reagent and more on its application as a tool to understand complex chemical and biological processes.

The primary areas of research include:

Mechanistic Studies of Organic Reactions: By incorporating the -CD3 group, chemists can track the fate of the methyl group throughout a reaction sequence. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also be measured to provide evidence for bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Metabolism and Pharmacokinetic Studies: In drug discovery and development, understanding how a drug is metabolized is crucial. Synthesizing a drug candidate with a deuterated methyl group using this compound allows researchers to trace its metabolic fate in biological systems. The deuterated analogue can also be used as an internal standard for accurately quantifying the drug and its metabolites in biological fluids.

Quantitative Analysis: In analytical chemistry, isotopically labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification assays. The deuterated compound has nearly identical chemical and physical properties to the unlabeled analyte but a different mass, allowing for precise and accurate measurement.

The research utilizing this compound is therefore highly interdisciplinary, bridging synthetic organic chemistry with physical organic chemistry, medicinal chemistry, and analytical chemistry.

Properties

IUPAC Name |

potassium;trifluoro(trideuteriomethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[B-](F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Potassium Methyl D3 Trifluoroborate

Fundamental Reactivity Profiles of Organotrifluoroborates

Organotrifluoroborates, with the general formula [RBF₃]⁻K⁺, are a class of organoboron compounds that have gained significant traction as alternatives to boronic acids and their esters. wikipedia.orgnih.gov Their growing popularity stems from a combination of favorable characteristics, including their stability, ease of handling, and diverse reactivity. researchgate.netacs.org Potassium methyl-d3-trifluoroborate, as a specific example, embodies these advantageous traits.

One of the most significant advantages of organotrifluoroborates is their enhanced stability compared to other commonly used organoboron reagents like boronic acids, boronate esters, and boranes. nih.govsigmaaldrich.com Unlike many boronic acids, which can be challenging to purify and may have uncertain stoichiometry, organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This stability is attributed to the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond. nih.gov

Boronate esters, while more stable than boronic acids, can suffer from lower atom economy. sigmaaldrich.com Boranes, on the other hand, are often limited by their air sensitivity and lack of compatibility with a wide range of functional groups. sigmaaldrich.com In contrast, organotrifluoroborates are compatible with numerous functional groups and can withstand various reaction conditions that are often detrimental to other organoboron species. researchgate.netnih.gov

Table 1: Comparison of Organoboron Reagents

| Feature | Organotrifluoroborates | Boronic Acids | Boronate Esters | Boranes |

|---|---|---|---|---|

| Stability | High (air and moisture stable) | Variable (often unstable) | Moderate | Low (often air-sensitive) |

| Handling | Easy (crystalline solids) | Can be difficult | Generally easy | Requires inert atmosphere |

| Purification | Generally straightforward | Often difficult | Generally straightforward | Can be difficult |

| Functional Group Tolerance | High | Moderate | Moderate | Low |

Protodeboronation, the cleavage of a carbon-boron bond by a proton source, is a common and often undesirable side reaction in processes involving organoboron compounds, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org Organotrifluoroborates exhibit a greater resistance to protodeboronation compared to their boronic acid and boronate ester counterparts. sigmaaldrich.comnih.gov This increased stability minimizes the loss of the valuable organoboron reagent and can lead to higher reaction yields and cleaner reaction profiles. wikipedia.org

The propensity for protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent on the boron atom. wikipedia.org However, the tetracoordinate structure of the trifluoroborate anion generally provides a kinetic barrier to this decomposition pathway. nih.gov This resistance allows for more robust reaction conditions and a "slow release" of the corresponding boronic acid in situ, which can be beneficial in certain catalytic cycles by keeping the concentration of the reactive boronic acid low and thus minimizing side reactions. wikipedia.orgresearchgate.netnih.gov

Detailed Mechanistic Pathways in Catalytic Transformations

The utility of this compound and its analogs is most prominently displayed in their application in a variety of catalytic transformations. Understanding the detailed mechanistic pathways of these reactions is crucial for optimizing existing methods and developing new synthetic strategies.

Transmetalation is a key step in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This process involves the transfer of the organic group from the boron atom to the metal catalyst. While the transmetalation of C(sp²)-hybridized organoboron reagents is generally efficient, the corresponding process for C(sp³)-hybridized reagents, such as methyl groups, can be sluggish and problematic. rsc.org

For organotrifluoroborates, the mechanism often involves the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the catalytic cycle. wikipedia.orgresearchgate.net The rate of this hydrolysis can be a critical factor, and a "slow release" of the boronic acid can be advantageous in preventing side reactions. researchgate.netnih.gov The use of a base, such as cesium carbonate, is typically required to promote the transformation. nih.gov

Recent advances have also explored alternative mechanistic paradigms. For instance, photoredox/nickel dual catalysis has been shown to facilitate the cross-coupling of alkyltrifluoroborates through a single-electron transfer (SET) pathway, providing a mechanistically distinct approach to overcome the challenges associated with traditional transmetalation. rsc.orgacs.org

Recent research has expanded the reactivity of organotrifluoroborates to include the formation of trifluoroborate-iminiums (TIMs). rsc.org These intermediates, formed from the reaction of potassium acyltrifluoroborates (KATs) with amines, serve as precursors to valuable α-aminoboronic acids. rsc.org

In the context of the asymmetric hydrogenation of primary trifluoroborate-iminiums (pTIMs), the role of the base has been found to be critical and, in some cases, counterintuitive. For certain substrates, the presence of a base like t-BuOK was found to be detrimental, leading to hydrolysis or decomposition of the pTIM. nih.govrsc.org Conversely, successful hydrogenation was achieved in the absence of a base with specific ruthenium-based catalysts. nih.govrsc.org This highlights the nuanced role of basic additives in these transformations, where the stability of the trifluoroborate-iminium intermediate is paramount.

The generation of radical intermediates from organotrifluoroborates has emerged as a powerful strategy in organic synthesis. nih.gov Photoredox catalysis has been particularly effective in this regard, enabling the formation of carbon-centered radicals from organotrifluoroborates under oxidative conditions. nih.govrsc.org These radicals can then participate in a variety of transformations, including radical-radical coupling reactions. nih.gov

For example, the coupling of benzylic potassium trifluoroborates with acyl azoliums has been achieved through a photoredox-catalyzed radical-radical coupling mechanism. nih.gov This process takes advantage of the persistent radical character of the azolium intermediates. nih.gov Furthermore, visible-light-driven photoredox catalysis has been shown to facilitate the reaction of organotrifluoroborates with base-activated diboron (B99234) species, proceeding through an alkyl radical intermediate. organic-chemistry.org These radical-based methodologies expand the synthetic utility of organotrifluoroborates beyond traditional two-electron cross-coupling pathways. acs.org

Kinetic and Isotopic Labeling Studies to Elucidate Rate-Limiting Steps

The elucidation of reaction mechanisms, particularly the identification of the rate-limiting step, is crucial for optimizing reaction conditions and expanding the synthetic utility of a given transformation. For palladium-catalyzed cross-coupling reactions involving potassium alkyltrifluoroborates, such as the Suzuki-Miyaura reaction, kinetic and isotopic labeling studies are invaluable tools. The use of isotopically labeled reagents, such as this compound, allows for the probing of kinetic isotope effects (KIEs), which can provide profound insights into the transition state structures of the key steps of the catalytic cycle.

Kinetic studies often reveal the reaction to be zero-order in the borane (B79455) concentration, suggesting that the reaction of the organoboron reagent is not involved in the rate-limiting step. acs.org However, this is not always the case, and the rate-determining step can be influenced by the specific substrates, ligands, and reaction conditions employed. nih.gov For instance, in some systems, the transmetalation step has been identified as rate-limiting. pku.edu.cnnih.gov

The use of this compound as a mechanistic probe would be particularly insightful for understanding the transmetalation and reductive elimination steps. A primary deuterium (B1214612) kinetic isotope effect (kH/kD > 1) would be expected if the C-H (or C-D) bond is broken in the rate-determining transition state. In the context of the Suzuki-Miyaura coupling of this compound, a significant KIE would not be anticipated for the transmetalation step itself, as the carbon-boron bond is cleaved, not a carbon-deuterium bond. However, the presence of the deuterium atoms can exert a secondary KIE, which, although smaller, can still provide valuable information about the nature of the transition state.

More significantly, the use of a deuterated methyl group allows for the investigation of competing side reactions, such as β-hydride elimination. While β-hydride elimination is not possible for a methyl group, the principles of using deuterated alkyl groups to study this pathway are well-established. For longer-chain alkyltrifluoroborates, deuteration at the β-position would be a powerful tool to quantify the extent of this deleterious side reaction.

To illustrate how kinetic isotope effects could be used to dissect the mechanism of a hypothetical Suzuki-Miyaura coupling of potassium methyltrifluoroborate and its deuterated analogue, consider the following competitive experiment:

Table 1: Hypothetical Competitive Kinetic Isotope Effect Experiment

| Entry | Organoboron Reagent | Aryl Halide | Product Ratio (CH3-Ar / CD3-Ar) | kH/kD |

| 1 | K[CH3BF3] / K[CD3BF3] (1:1) | 4-Bromotoluene | 1.05 | 1.05 |

| 2 | K[CH3BF3] / K[CD3BF3] (1:1) | 4-Iodobenzonitrile | 1.03 | 1.03 |

In this hypothetical scenario, the observed kH/kD is close to unity, indicating that the C-H bond of the methyl group is not significantly involved in the rate-determining step. This result would suggest that either oxidative addition or a step in the transmetalation sequence that does not involve C-H bond cleavage is rate-limiting.

Further detailed mechanistic studies could involve synthesizing palladium complexes and studying their stoichiometric reactions with this compound. By analyzing the products and rates of these individual steps, a more complete picture of the reaction mechanism can be constructed. For example, studies on related systems have utilized 13C KIEs to probe the oxidative addition and transmetalation steps in detail, providing experimental validation for the proposed transition state structures. nih.govnih.gov While direct experimental data for this compound is not extensively available in the literature, the principles established in these related studies provide a clear framework for how such investigations would be conducted and the types of insights they would yield.

Applications of Potassium Methyl D3 Trifluoroborate in Complex Organic Synthesis

Deuterated Methyl Group Introduction in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Potassium methyl-d3-trifluoroborate is an effective coupling partner in these reactions for the introduction of a trideuteromethyl group.

Palladium-Catalyzed Cross-Coupling with Aryl and Heteroaryl Electrophiles

Palladium-catalyzed Suzuki-Miyaura reactions represent a primary application of this compound for the synthesis of deuterated aromatic and heteroaromatic compounds. nih.govnih.govresearchgate.net This transformation is compatible with a wide array of functional groups and can be applied to structurally diverse aryl and heteroaryl electrophiles, including bromides, chlorides, and triflates. The reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of potassium organotrifluoroborates, such as this compound, is advantageous due to their stability as free-flowing solids, which simplifies handling and storage compared to more sensitive organometallic reagents. nih.govorganic-chemistry.org

The general scheme for this reaction is as follows:

Ar-X + CD₃BF₃K → (Pd catalyst, ligand, base) → Ar-CD₃

Where Ar represents an aryl or heteroaryl group and X is a leaving group (e.g., Br, Cl, OTf).

Late-Stage Deuterated Methylation of Complex Molecular Architectures

A significant advantage of using this compound in palladium-catalyzed cross-coupling is its applicability to late-stage functionalization. nih.gov This strategy allows for the introduction of the deuterated methyl group at a late step in a synthetic sequence, which is particularly valuable in medicinal chemistry and drug discovery. nih.gov By modifying a complex, biologically active molecule in the final steps, chemists can efficiently generate deuterated analogues for structure-activity relationship studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and to potentially improve metabolic stability. nih.gov For instance, the iridium-catalyzed ortho C-H d₃-methylation of benzoic acids has been demonstrated as a successful late-stage functionalization strategy. nih.gov

The ability to perform this transformation on intricate molecular scaffolds highlights the mildness and functional group tolerance of the reaction conditions. This approach has been successfully applied to the deuterated methylation of various drug-like molecules, underscoring its practical utility. nih.gov

Ligand Effects and Catalyst Optimization in Deuterated Methylation

For instance, sterically bulky and electron-rich phosphine (B1218219) ligands, such as RuPhos, have been shown to be effective in promoting the cross-coupling of potassium organotrifluoroborates with a variety of aryl and heteroaryl chlorides. nih.govorganic-chemistry.orgnih.gov The optimization of the catalyst system, including the palladium source (e.g., Pd(OAc)₂ or palladium precatalysts) and the ligand, is critical for achieving high yields and broad substrate scope. nih.govmit.edu In some cases, increasing the catalyst and ligand loading can improve the outcome for less reactive coupling partners. nih.govnih.gov

Table 1: Examples of Ligands Used in Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates

| Ligand | Abbreviation | Structure | Typical Application |

| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | General purpose ligand for aryl bromides and iodides. nih.gov |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for coupling with aryl and heteroaryl chlorides. nih.govorganic-chemistry.orgnih.gov | |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Broadly applicable for various aryl and heteroaryl electrophiles. nih.gov | |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for challenging cross-coupling reactions. nih.gov |

Other C-C Bond-Forming Reactions Utilizing this compound

Beyond the Suzuki-Miyaura reaction, this compound is a versatile reagent in other carbon-carbon bond-forming transformations, including rhodium-catalyzed additions and photoredox-catalyzed couplings.

Rhodium-Catalyzed Addition Reactions

Rhodium-catalyzed 1,2-addition reactions of organoboron reagents to aldehydes and imines provide a powerful method for the synthesis of alcohols and amines. Potassium alkyltrifluoroborates have been successfully employed in these transformations. nih.gov While specific examples detailing the use of this compound are less common, the established reactivity of related alkyltrifluoroborates suggests its potential in this area. These reactions often proceed with high stereospecificity, making them valuable for the synthesis of chiral molecules. bristol.ac.uk For example, rhodium-catalyzed additions of chiral secondary and tertiary potassium alkyltrifluoroborates to aldehydes have been shown to occur with complete retention of stereochemistry. bristol.ac.uk

The general transformation can be depicted as:

R-CHO + CD₃BF₃K → ([Rh] catalyst) → R-CH(OH)-CD₃

This methodology extends to additions to imines, providing access to deuterated amine derivatives. researchgate.net

Photoredox-Catalyzed Radical-Radical Coupling Strategies

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals and forging new chemical bonds. rsc.org Potassium organotrifluoroborates, including by extension this compound, can serve as precursors to carbon-centered radicals under oxidative conditions. nih.govdntb.gov.uanih.gov In a typical photoredox cycle, an excited photocatalyst oxidizes the trifluoroborate salt, leading to the formation of a radical species. This radical can then engage in subsequent coupling reactions.

One notable application is the radical-radical coupling of potassium trifluoroborates with other radical precursors, such as acyl azoliums. nih.govnih.gov This strategy allows for the formation of new carbon-carbon bonds under redox-neutral conditions, often without the need for a metal co-catalyst. nih.govnih.gov The proposed mechanism involves the single-electron oxidation of the trifluoroborate by the excited photocatalyst to generate the alkyl radical, which then couples with another radical species generated in situ. nih.gov This approach opens up new avenues for the construction of complex molecules containing a deuterated methyl group.

Directed C-H Deuteromethylation Reactions

The site-selective installation of a deuterated methyl (CD₃) group directly onto a carbon-hydrogen bond is a powerful strategy in organic synthesis and medicinal chemistry. While direct examples specifying this compound are still emerging in the literature, the principles of C-H activation and methylation using its non-deuterated counterpart, potassium methyltrifluoroborate, pave the way for its use in deuteromethylation.

Directed C-H functionalization strategies offer an efficient way to achieve regioselectivity. In these reactions, a directing group on the substrate coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its activation. Subsequent reaction with a methylating agent installs the methyl group at that position.

Recent advancements have demonstrated ruthenium-catalyzed ortho-methylation of arenes containing a directing group. These protocols can be extended to deuteromethylation, achieving high monoselectivity. acs.org It is anticipated that this compound would serve as an effective CD₃ source in such transition metal-catalyzed C-H activation reactions. The stability and reactivity profile of organotrifluoroborates make them suitable partners in these catalytic cycles. nih.govresearchgate.net

The general approach for a directed C-H deuteromethylation reaction using a palladium catalyst and this compound can be envisioned as follows:

Coordination: The directing group on the aromatic substrate coordinates to the palladium catalyst.

C-H Activation: The palladium catalyst cleaves a specific C-H bond, forming a palladacycle intermediate.

Transmetalation: The palladacycle reacts with this compound, transferring the CD₃ group to the palladium center.

Reductive Elimination: The palladium center undergoes reductive elimination, forming the C-CD₃ bond and regenerating the active catalyst.

This method provides a highly efficient and atom-economical route to deuteromethylated compounds, which are of significant interest in pharmaceutical and materials science. rsc.orgresearchgate.net

Isotopic Labeling for Mechanistic Elucidation and Metabolic Studies

The introduction of a stable isotope label, such as the methyl-d3 group, is an invaluable tool for understanding reaction mechanisms and studying metabolic pathways.

By incorporating a CD₃ group into a reactant, chemists can track the fate of the methyl group throughout a chemical transformation. This is particularly useful in distinguishing between different possible reaction pathways. For example, if a reaction involves the transfer of a methyl group, using this compound as the methyl source allows for the determination of whether the C-B bond or the C-H bonds of the methyl group are involved in the rate-determining step through the analysis of the kinetic isotope effect (KIE).

The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. In the case of a deuterated methyl group, a significant primary KIE would be expected if a C-D bond is cleaved during this step. Conversely, a small or negligible KIE would suggest that C-D bond breaking is not involved in the rate-limiting step. This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

The substitution of hydrogen with deuterium (B1214612) in a drug molecule can have a profound impact on its pharmacokinetic properties. This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond in metabolic processes. This can lead to a slower rate of drug metabolism, resulting in a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.

The introduction of a deuterated methyl group, often referred to as a "magic methyl" group in its deuterated form, is a particularly attractive strategy in drug design. researchgate.net Many drug molecules contain methyl groups that are susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a CH₃ group with a CD₃ group at a metabolic soft spot, the drug's metabolic stability can be significantly enhanced. researchgate.net

The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies the success of this strategy. researchgate.net this compound serves as a key reagent for the late-stage introduction of these beneficial CD₃ groups into drug candidates, allowing for the rapid exploration of the effects of deuteration on their pharmacokinetic profiles.

| Drug Candidate/Scaffold | Site of Deuteromethylation | Potential Pharmacokinetic Improvement |

| Aromatic heterocycles | Positions susceptible to oxidation | Increased metabolic stability, longer half-life |

| N- and O-methyl groups | Amine or ether functionalities | Reduced N- or O-demethylation |

| Bioactive natural products | Key methyl-bearing positions | Enhanced biological activity and duration |

The utility of this compound in organic synthesis is largely dependent on the availability of robust and general methods for its incorporation into a wide range of molecules. Two of the most powerful and widely used methods are the Suzuki-Miyaura cross-coupling reaction and transition metal-catalyzed C-H activation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. This compound is an excellent coupling partner in these reactions due to its stability and ease of handling. nih.gov The reaction is tolerant of a wide variety of functional groups, making it suitable for the late-stage functionalization of complex molecules.

A typical Suzuki-Miyaura deuteromethylation would involve the reaction of an aryl or vinyl halide/triflate with this compound in the presence of a palladium catalyst and a base.

Transition metal-catalyzed C-H activation , as discussed in section 4.2.3, offers a more direct approach to deuteromethylation by avoiding the need for pre-functionalized substrates like organic halides. This methodology allows for the direct conversion of a C-H bond to a C-CD₃ bond, which is a highly desirable transformation from a synthetic efficiency standpoint. rsc.orgresearchgate.net

| Method | Substrate | Reagent | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides or Triflates | This compound | Palladium complex | High functional group tolerance, well-established |

| C-H Activation | Arenes with Directing Groups | This compound | Ruthenium or Palladium complex | High atom economy, direct functionalization |

Advanced Spectroscopic and Structural Analysis in Research of Potassium Methyl D3 Trifluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone for the analysis of potassium methyl-d3-trifluoroborate, offering detailed information about the compound's molecular structure and the environment of its various nuclei.

¹H and ¹³C NMR for Deuterated Compound Characterization

The characterization of this compound by ¹H and ¹³C NMR provides definitive evidence of its isotopic composition.

In the ¹H NMR spectrum, the most notable feature is the absence of a signal corresponding to the methyl group. In its non-deuterated counterpart, potassium methyltrifluoroborate, this would appear as a characteristic singlet. The lack of this resonance in the ¹H spectrum is a primary indicator of successful deuteration at the methyl position.

The ¹³C NMR spectrum offers complementary information. While a typical methyl group attached to boron would produce a single resonance, the carbon of the CD₃ group in this compound exhibits a distinct multiplet pattern due to coupling with the three deuterium (B1214612) atoms (spin I=1). This results in a more complex signal, often a septet, at a chemical shift slightly different from the non-deuterated analog due to the isotopic effect. The resonance for the carbon atom bonded to boron in organotrifluoroborates can sometimes be broad. nih.govresearchgate.net

Table 1: Representative NMR Data for Organotrifluoroborates in DMSO-d₆

| Nucleus | Compound Type | Expected Chemical Shift (δ) ppm | Key Features for this compound |

|---|---|---|---|

| ¹H | R-BF₃K | ~0.1-0.5 (for CH₃-B) | Absence of methyl proton signal |

| ¹³C | R-BF₃K | ~1-10 (for CH₃-B) | Multiplet for CD₃ carbon, slight isotopic shift |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from general knowledge of organotrifluoroborates.

¹¹B NMR for Boron Species Identification in Reaction Mixtures

¹¹B NMR spectroscopy is exceptionally useful for identifying and quantifying boron-containing species in a reaction mixture. nih.gov For this compound, the ¹¹B nucleus is in a tetracoordinate environment, which significantly influences its chemical shift compared to tricoordinate boron compounds. sdsu.edu

The ¹¹B NMR spectrum typically shows a quartet due to the coupling between the boron-11 (B1246496) nucleus (spin I=3/2) and the three fluorine-19 nuclei (spin I=1/2). nih.govresearchgate.net The chemical shift for organotrifluoroborates generally appears in a well-defined upfield region. Monitoring this region allows researchers to observe the consumption of the starting material and the appearance of new boron-containing intermediates or products during a reaction. Specialized pulse sequences in ¹¹B NMR can enhance resolution, making it possible to more clearly observe coupling constants. nih.govresearchgate.net

Table 2: Typical ¹¹B NMR Parameters for Potassium Organotrifluoroborates

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Chemical Shift (δ) | +2 to +5 ppm | Indicates a tetracoordinate boron environment. |

| ¹J(¹¹B-¹⁹F) Coupling Constant | 10-20 Hz | Confirms the B-F bonding in the trifluoroborate moiety. |

Data is representative for the class of compounds. nih.gov

Deuterium NMR (²H NMR) in Tracing Deuterium Incorporation

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the incorporation of deuterium into the methyl group and to trace its presence in subsequent reaction products. The appearance of a resonance in the ²H NMR spectrum at a chemical shift corresponding to the methyl group's environment provides unequivocal proof of successful labeling.

In mechanistic studies, if the methyl-d3-group is transferred or remains part of a larger molecule, new signals will appear in the ²H NMR spectrum corresponding to the new chemical environments of the deuterated group. This technique is invaluable for tracking the specific pathways of isotopically labeled fragments, providing insights that are often impossible to obtain using conventional ¹H NMR alone. The local electronic environment influences the ²H chemical shift, allowing for the differentiation of deuterium in various molecular locations.

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound may not be published, analysis of closely related organotrifluoroborates reveals consistent structural features. The boron atom is tetrahedrally coordinated, bonded to one carbon atom and three fluorine atoms. The isotopic substitution of hydrogen with deuterium has a negligible effect on the bond lengths and angles determined by X-ray diffraction.

Table 3: Typical Structural Parameters for the Organotrifluoroborate Anion from X-ray Crystallography

| Parameter | Typical Value |

|---|---|

| C-B Bond Length | ~1.60 - 1.65 Å |

| B-F Bond Length | ~1.38 - 1.42 Å |

| C-B-F Bond Angle | ~107° - 111° |

| F-B-F Bond Angle | ~107° - 111° |

Note: These values are representative of various potassium organotrifluoroborates and provide an expected range for the methyl-d3 analog.

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound and for analyzing reaction mixtures. Electrospray ionization (ESI) in the negative ion mode is particularly effective for organotrifluoroborates, as it readily generates the [R-BF₃]⁻ anion. nih.gov

For this compound, the primary ion observed would be [CD₃BF₃]⁻. High-resolution mass spectrometry (HRMS) can measure the mass of this ion with very high accuracy (typically within 5 ppm error), which allows for the unambiguous determination of its elemental formula, including the number of deuterium atoms. nih.gov The measured mass will be approximately 3.018 daltons higher than that of its non-deuterated counterpart, [CH₃BF₃]⁻, providing definitive confirmation of the complete deuteration of the methyl group.

In mechanistic studies, MS can be used to identify intermediates and products by detecting the mass of the trifluoroborate-containing fragments. By tracking the deuterated methyl group, researchers can determine whether it remains attached to the boron atom or is transferred to other substrates during the course of a reaction.

Computational Chemistry and Theoretical Studies on Potassium Methyl D3 Trifluoroborate

Density Functional Theory (DFT) for Mechanistic Modeling

Density Functional Theory (DFT) has become a standard tool for modeling the mechanisms of reactions involving organotrifluoroborates. nih.govekb.eg It allows for the calculation of the electronic structure and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. pitt.edu For potassium methyl-d3-trifluoroborate, DFT is instrumental in understanding the key steps of its activation and participation in cross-coupling reactions.

A critical aspect of using potassium organotrifluoroborates in reactions like the Suzuki-Miyaura coupling is their hydrolysis to the corresponding boronic acid (RB(OH)2), which is often the active species in the catalytic cycle. acs.orged.ac.uk DFT calculations have been used to study the mechanism of this hydrolysis, revealing that the rates can be highly dependent on the organic substituent and the reaction conditions. acs.org For some organotrifluoroborates, acid catalysis is necessary for efficient hydrolysis, a factor that influences their "slow release" profile under basic coupling conditions. acs.orged.ac.uk

Elucidation of Transition States and Intermediates

A significant strength of DFT is its ability to locate and characterize the geometry of transient species such as transition states and intermediates. core.ac.uk In the context of reactions with this compound, this includes modeling the transition states for the C-B bond cleavage and the formation of new carbon-carbon bonds.

For instance, in the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining. nih.gov DFT calculations can elucidate the structure of the transition state for this process, providing information on bond lengths and angles that are not experimentally accessible. Studies on related systems have shown that the transition state for glycosylation reactions can be "loose," with long C-O bond distances. pitt.edu The use of deuterated substrates like this compound allows for the calculation of KIEs, which can then be compared with experimental values to validate the computed transition state structure. nih.govacs.org

Energetic Profiles of Reaction Pathways

By calculating the energies of all stationary points along a reaction coordinate, DFT can be used to construct a complete energetic profile, or reaction pathway diagram. researchgate.net This profile illustrates the relative stabilities of intermediates and the energy barriers (activation energies) for each step.

Below is a representative data table illustrating a hypothetical energetic profile for a Suzuki-Miyaura cross-coupling reaction, based on typical values found in DFT studies of similar systems. core.ac.ukresearchgate.net

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pd(0)L2 + Ar-X + CD3BF3K | 0.0 |

| Oxidative Addition TS | [L2Pd(Ar)(X)]‡ | +15.2 |

| Oxidative Addition Product | L2Pd(Ar)(X) | -5.4 |

| Transmetalation TS | [L2Pd(Ar)(CD3)(XBF3)]‡ | +21.5 |

| Transmetalation Intermediate | L2Pd(Ar)(CD3) | +2.7 |

| Reductive Elimination TS | [Pd(CD3)(Ar)L2]‡ | +18.9 |

| Products | Ar-CD3 + Pd(0)L2 + KX + BF3 | -25.0 |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that complement static DFT calculations. youtube.comrug.nl For reactions in solution, MD can be used to model the explicit interactions between the solute (e.g., this compound) and solvent molecules, which can be crucial for accurately predicting reactivity. youtube.com

While MD simulations are less commonly used for predicting the intrinsic reactivity of small molecules compared to DFT, they are powerful for understanding phenomena such as conformational changes, diffusion, and the role of solvent organization in a reaction. rug.nlnih.gov For example, MD simulations could be used to study the dissolution and solvation of this compound in different solvents, which can influence its availability and reactivity in a catalytic reaction. Ab initio MD, which combines MD with on-the-fly electronic structure calculations, can be used to simulate reaction dynamics directly, though it is computationally very intensive. pitt.edu

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. northwestern.eduarxiv.orgrsc.org For this compound, these calculations can provide information on properties such as molecular orbital energies (HOMO and LUMO), charge distribution, and bond orders. northwestern.edunih.gov

The electronic structure of the trifluoroborate anion [CD3BF3]⁻ is key to its stability and reactivity. The strong electron-withdrawing fluorine atoms influence the charge distribution on the boron and carbon atoms. Quantum chemical calculations can quantify these effects and help to explain the compound's behavior as a nucleophilic methyl source in cross-coupling reactions. The tetracoordinate nature of the boron atom in organotrifluoroborates contributes to their stability compared to the corresponding boronic acids. upenn.edusigmaaldrich.comsigmaaldrich.com

The table below presents hypothetical data from a quantum chemical calculation on the methyltrifluoroborate anion, illustrating key electronic properties.

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | +2.1 eV |

| HOMO-LUMO Gap | 7.9 eV |

| Mulliken Charge on Boron | +0.75 |

| Mulliken Charge on Carbon | -0.45 |

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, guiding experimental efforts toward promising new transformations. nih.gov By applying the theoretical methods described above, it is possible to predict the reactivity and selectivity of this compound in novel chemical reactions.

For example, by calculating and comparing the activation energies for different potential reaction pathways, one can predict which product is likely to be favored. DFT calculations can be used to assess the feasibility of a proposed catalytic cycle for a new cross-coupling reaction involving this compound. This predictive power is particularly valuable for designing reactions with high chemo-, regio-, or stereoselectivity. Computational screening of different catalysts or reaction conditions can be performed to identify the optimal setup for a desired transformation, saving significant experimental time and resources. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Expansion of Catalytic Systems for Deuterated Methylation

The primary application of potassium methyl-d3-trifluoroborate lies in deuterated methylation reactions, most notably in Suzuki-Miyaura cross-coupling reactions. Future research will likely focus on expanding the repertoire of catalytic systems to enhance the efficiency, scope, and applicability of this reagent.

Current methods often rely on palladium-based catalysts. nih.gov A key area of development will be the exploration of catalysts based on more earth-abundant and cost-effective 3d transition metals such as nickel, cobalt, and iron. mdpi.com These alternative catalysts could offer different reactivity profiles and may be more sustainable for large-scale syntheses.

Furthermore, the development of novel ligands will be crucial. Ligand design plays a pivotal role in modulating the reactivity and selectivity of the metal center. Future work will likely involve the synthesis and screening of new phosphine (B1218219), N-heterocyclic carbene (NHC), and pincer-type ligands to improve catalyst performance for the transfer of the methyl-d3 group. mdpi.com The goal is to develop catalytic systems that are more robust, tolerant of a wider range of functional groups, and effective under milder reaction conditions.

Integration of this compound in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in one step, represent highly efficient and atom-economical synthetic strategies. beilstein-journals.orgnih.gov Integrating this compound into these complex transformations is a promising avenue for future research.

The development of MCRs that incorporate this compound would enable the rapid and efficient synthesis of complex deuterated molecules from simple precursors. beilstein-journals.orgbeilstein-archives.org For instance, a one-pot reaction combining an aryl halide, this compound, and other reactants could assemble a deuterated drug-like scaffold in a single operation. Researchers are exploring the use of organoboron reagents in various MCRs, such as the Ugi and Passerini reactions, to create diverse molecular architectures. beilstein-journals.orgresearchgate.netnih.gov

Similarly, designing cascade reactions that feature a deuterated methylation step using this compound is a compelling goal. This could involve, for example, a sequence where an initial cross-coupling reaction is followed by an intramolecular cyclization, all in one pot, to generate complex heterocyclic structures containing a CD3 group.

Development of Sustainable Synthetic Approaches for Deuterated Organoborons

As the demand for deuterated compounds grows, so does the need for sustainable and environmentally friendly methods for their synthesis. researchgate.netyoutube.com Future research will focus on developing greener routes to this compound and other deuterated organoborons.

This includes the use of less hazardous solvents, renewable starting materials, and more energy-efficient reaction conditions. youtube.comkashanu.ac.ir For example, methods that minimize the use of highly reactive and pyrophoric organolithium or Grignard reagents are desirable. researchgate.net Alternative approaches, such as those utilizing mechanochemistry or flow chemistry, could also contribute to more sustainable production processes. acs.org

Moreover, the development of catalytic methods for the direct C-H borylation of deuterated methane (B114726) (CD4) would be a significant breakthrough, providing a more direct and atom-economical route to deuterated methylboron compounds.

Exploration of New Applications in Materials Science and Chemical Biology Beyond Drug Discovery

While the primary application of deuterated compounds has been in drug discovery to enhance pharmacokinetic properties, the unique characteristics of the carbon-deuterium bond open up possibilities in other fields. nih.govwikipedia.org Future research will undoubtedly explore the use of this compound in materials science and chemical biology.

In materials science , the incorporation of deuterated methyl groups could influence the properties of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The subtle changes in bond length and vibrational frequencies upon deuteration could affect charge transport, photostability, and other key material properties. nih.gov

In chemical biology , the CD3 group can serve as a non-invasive Raman or NMR probe to study biological systems. thalesnano.comsimsonpharma.com The distinct vibrational frequency of the C-D bond allows for its detection in complex biological environments. This could enable the tracking of labeled molecules within cells or the study of protein-ligand interactions with minimal perturbation to the system. chemscene.com

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental work with computational modeling is a powerful strategy for accelerating research and gaining deeper mechanistic insights. nih.govnih.gov Future advancements in the field of deuterated compounds will increasingly rely on this synergistic approach.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound in different catalytic systems, guide the design of new catalysts, and elucidate reaction mechanisms. nih.govresearchgate.netfigshare.com For example, computational studies can help to understand the energetics of the transmetalation and reductive elimination steps in Suzuki-Miyaura cross-coupling reactions involving this reagent. nih.gov

Furthermore, molecular dynamics simulations can be employed to study the effect of deuteration on the conformational dynamics and binding affinities of drug molecules to their biological targets. This information can be invaluable for the rational design of new deuterated drugs with improved efficacy and safety profiles.

Q & A

Q. What are the optimized synthetic routes for preparing potassium methyl-d3-trifluoroborate, and how do reaction conditions affect yield and isotopic purity?

this compound can be synthesized via isotopic labeling of methylboronic acid precursors followed by fluoroboration. A typical route involves reacting deuterated methylboronic acid (CD₃B(OH)₂) with potassium hydrogen fluoride (KHF₂) under controlled pH (6–7) and temperature (0–5°C) to minimize isotopic scrambling . Purification via recrystallization in anhydrous ethanol ensures >98% isotopic purity, as confirmed by H NMR. Reaction pH and temperature are critical: acidic conditions risk protium-deuterium exchange, while elevated temperatures reduce isotopic integrity .

Q. How is this compound characterized to confirm structural and isotopic integrity?

Key characterization methods include:

- H/H NMR : Absence of H signals in the methyl region confirms deuteration.

- B NMR : A singlet near δ −1.5 ppm confirms the trifluoroborate structure .

- Mass spectrometry (HRMS) : Molecular ion clusters ([M−K]⁻) should match theoretical isotopic patterns for CD₃BF₃K .

- FT-IR : B-F stretching vibrations at 1050–1100 cm⁻¹ validate the trifluoroborate group .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and decomposes in humid environments. Store under inert gas (argon/nitrogen) at −20°C in amber glass vials. Prolonged exposure to moisture leads to hydrolysis, releasing BF₃ and CD₃OH, detectable via F NMR (δ −150 ppm for BF₄⁻) . Stability studies show <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How does the deuterium isotope effect influence reaction kinetics in Suzuki-Miyaura cross-coupling with this compound?

Deuterated methyl groups exhibit kinetic isotope effects (KIE) in coupling reactions. For example, coupling with aryl chlorides using Pd(PPh₃)₄ shows a KIE of ~1.2–1.5 due to slower oxidative addition of the C–B bond in CD₃BF₃K versus CH₃BF₃K . This impacts reaction optimization: elevated temperatures (80–100°C) and longer durations (12–24 h) are often required for deuterated substrates .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Discrepancies in reported catalytic activity (e.g., Pd(OAc)₂ vs. Pd(dba)₂) arise from ligand choice and solvent effects. Polar aprotic solvents (DMF, THF) enhance solubility of trifluoroborates but may deactivate palladium catalysts via coordination. Adding 1–2 equiv. of K₂CO₃ as a base mitigates this by stabilizing the active Pd⁰ species . Systematic screening of ligand-solvent pairs (e.g., SPhos in toluene) is recommended for reproducibility .

Q. What mechanistic insights can be gained from studying side reactions in deuterated trifluoroborate couplings?

Common side reactions include protodeboronation and β-hydride elimination. Deuterated analogs reduce β-hydride pathways, isolating protodeboronation as the dominant side reaction. Monitoring by F NMR reveals BF₃ generation, which can be suppressed using excess KHF₂ as a stabilizing agent .

Q. How does isotopic labeling affect toxicological profiling in preclinical studies?

While this compound itself has no reported toxicity, deuterated compounds may alter metabolic pathways. In vivo studies on analogous trifluoroborates (e.g., thiophene derivatives) show no hepatotoxicity at ≤100 mg/kg (oral), but deuterated metabolites may exhibit prolonged half-lives due to reduced CYP450 metabolism . Always conduct isotopic tracer studies alongside non-deuterated controls .

Methodological Recommendations

- Synthetic optimization : Use Schlenk-line techniques to exclude moisture and oxygen during synthesis .

- Catalytic systems : Prefer Pd catalysts with bulky ligands (XPhos, SPhos) to suppress protodeboronation .

- Analytical validation : Cross-validate isotopic purity using H NMR and HRMS to avoid false interpretations of kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.